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  • Product: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one
  • CAS: 142500-00-3

Core Science & Biosynthesis

Foundational

Physical properties and solubility profile of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Abstract This technical guide provides a comprehensive overview of the essential physical properties and the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of the essential physical properties and the solubility profile of the aromatic ketone, 1-(4-Methoxy-3-phenylphenyl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies for robust characterization of this compound. We delve into the causality behind experimental choices for determining key parameters such as melting point, solid-state form, and solubility. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, which are critical in a research and development setting. By integrating established analytical techniques with expert insights, this guide serves as a foundational resource for evaluating 1-(4-Methoxy-3-phenylphenyl)ethan-1-one as a potential synthetic intermediate or active pharmaceutical ingredient (API).

Compound Identification and Core Properties

1-(4-Methoxy-3-phenylphenyl)ethan-1-one, also known by its IUPAC name 1-[3-(4-methoxyphenyl)phenyl]ethanone, is a bi-aryl ketone derivative.[1] Its structure features a central phenyl ring substituted with an acetyl group, which is characteristic of acetophenones, and a 4-methoxyphenyl group. This molecular architecture makes it a subject of interest in medicinal chemistry and materials science. A precise understanding of its fundamental properties is the first step in any development workflow.

Aromatic ketones are generally insoluble in water but soluble in organic solvents.[2][3] Simple aromatic ketones are often solids at room temperature, and their boiling points are typically lower than corresponding alcohols but higher than hydrocarbons of similar molecular mass due to dipole-dipole interactions from the polar carbonyl group.[2][4][5][6]

Table 1: Key Identifiers and Computed Physicochemical Properties of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

IdentifierValueSource
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanone[1]
Synonyms 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone[1]
CAS Number 182169-63-7[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
XLogP3 3.2[1]
Topological Polar Surface Area 26.3 Ų[1]

Note: Properties are computationally derived from PubChem and require experimental verification.

Solid-State and Thermal Characterization

The solid-state properties of a compound dictate its stability, dissolution rate, and bioavailability, making them critical parameters in pharmaceutical development.[7] Techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are indispensable for this characterization.

Crystalline Form Analysis by X-Ray Powder Diffraction (XRPD)

XRPD is a non-destructive technique used to identify the crystalline phase of a material.[8][9] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," which can be used to distinguish between different polymorphs, solvates, or hydrates.[10][11]

Expertise & Rationale: For a new compound like 1-(4-Methoxy-3-phenylphenyl)ethan-1-one, it is crucial to establish a reference XRPD pattern for the primary, most stable crystalline form. This baseline is essential for future batch-to-batch consistency checks and to identify any polymorphic transitions during stability studies.[9][11] An amorphous solid, which lacks long-range molecular order, will produce a broad halo instead of sharp peaks, which has significant implications for solubility and stability.[11]

Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is a highly precise method for determining the melting point (Tₘ), enthalpy of fusion (ΔHբ), and for identifying polymorphic transitions.[14][15][16]

Expertise & Rationale: The melting point is a primary indicator of purity. A sharp, well-defined melting peak suggests a pure crystalline substance, whereas a broad peak or a melting point depression often indicates the presence of impurities.[15] For drug development, DSC is vital for studying the compatibility of the API with excipients, as interactions can alter the thermal profile.[15]

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulability.[17] A comprehensive solubility profile in various media is therefore essential. The "like dissolves like" principle suggests that this compound, with its significant non-polar character (XLogP3 of 3.2), will exhibit poor aqueous solubility but good solubility in organic solvents.[18]

Expertise & Rationale: Initial solubility screening should encompass a range of solvents with varying polarities. For pharmaceutical applications, it is critical to assess solubility not just in water and organic solvents, but also in biorelevant media such as Phosphate-Buffered Saline (PBS) to better predict in vivo behavior.[19]

Table 2: Predicted and Expected Solubility Behavior

Solvent ClassExample SolventsExpected SolubilityRationale
Non-polar Aprotic Hexane, TolueneLow to ModerateThe molecule has polar groups (carbonyl, methoxy) that limit solubility in purely non-polar media.
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Ethyl AcetateHighThese solvents can engage in dipole-dipole interactions with the ketone and ether functionalities.
Polar Protic Ethanol, MethanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the carbonyl and methoxy oxygens.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very LowThe large, non-polar biphenyl structure dominates, leading to poor interaction with the highly polar water network.

Note: This table is based on general principles of solubility and requires experimental confirmation.

Experimental Methodologies

The following protocols are presented as a self-validating framework for the comprehensive characterization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one.

Protocol for Solid-State and Thermal Analysis (XRPD & DSC)

Objective: To determine the crystalline nature and melting point of the compound.

Methodology:

  • Sample Preparation: Ensure the sample is dry and free-flowing. No further preparation is typically needed for either technique.

  • XRPD Analysis:

    • Place a small amount of the powder (typically 10-20 mg) onto the sample holder.

    • Run the analysis using a standard diffractometer with Cu Kα radiation.

    • Scan over a 2θ range of 2° to 40° with a step size of 0.02° and an appropriate scan speed.

    • Trustworthiness Check: The resulting pattern should show sharp, well-defined peaks, confirming the crystalline nature of the material. The absence of a broad halo indicates a lack of significant amorphous content.[11]

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[16]

    • Record the heat flow versus temperature.

    • Trustworthiness Check: A pure, stable compound will exhibit a single, sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is typically reported as the Tₘ.[15]

G cluster_0 Solid-State & Thermal Workflow start Start: Dry Powder Sample xprd XRPD Analysis (2-40° 2θ scan) start->xprd dsc DSC Analysis (10°C/min ramp) start->dsc xprd_check Data Review: Sharp peaks present? xprd->xprd_check dsc_check Data Review: Single, sharp endotherm? dsc->dsc_check crystalline Result: Crystalline Form Confirmed xprd_check->crystalline Yes amorphous Result: Amorphous Content Detected xprd_check->amorphous No melting_point Result: Melting Point (Tₘ) Determined dsc_check->melting_point Yes impure Result: Potential Impurity or Polymorphism Detected dsc_check->impure No

Caption: Workflow for Solid-State and Thermal Characterization.

Protocol for Purity Determination by HPLC

Objective: To determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column and a UV detector.[20][21] The mobile phase will typically be a mixture of acetonitrile and water.

  • Standard Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Run an isocratic or gradient elution method to separate the main compound from any impurities.

    • Monitor the elution at a suitable wavelength (e.g., 258 nm, typical for aromatic ketones).[20]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

    • Trustworthiness Check: A high-purity sample should show a single major peak with minimal secondary peaks. The retention time of the sample peak should match that of a reference standard.

Protocol for Equilibrium Solubility Determination

Objective: To quantify the solubility of the compound in a selected solvent using the shake-flask method, which is considered the gold standard for thermodynamic solubility.[18][22]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[18]

    • Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[18]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.[18]

  • Quantification:

    • Dilute the clear filtrate with the mobile phase used for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.[18]

  • Data Reporting:

    • Report the solubility in mg/mL or µg/mL at the specified temperature and in the specified medium.

    • Trustworthiness Check: The experiment should be run in triplicate to ensure reproducibility. The presence of visible solid in the vial after equilibration confirms that a saturated solution was achieved.

G cluster_1 Shake-Flask Solubility Workflow start Start: Excess solid + Solvent equilibrate Equilibrate (24-48h at 25°C) start->equilibrate Agitate separate Separate Phases (Centrifuge/Filter) equilibrate->separate Clear Supernatant quantify Quantify Concentration (HPLC Analysis) separate->quantify Saturated Filtrate result Result: Equilibrium Solubility Value quantify->result vs. Calibration Curve

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

The systematic characterization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one is fundamental to unlocking its potential in scientific research and development. This guide outlines a robust, integrated approach to determining its core physical and solubility properties. By employing standard techniques like XRPD, DSC, and HPLC within a framework of rigorous, self-validating protocols, researchers can generate high-quality, reliable data. This foundational knowledge is indispensable for informed decision-making in medicinal chemistry, formulation development, and materials science, ensuring a solid basis for subsequent investigation.

References

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Technology. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2021). Spectroscopy Online. [Link]

  • Concept of solubility prediction in organic solvents by machine learning. (n.d.). ResearchGate. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. [Link]

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one. (n.d.). PubChem. [Link]

  • X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

  • X-Ray Powder Diffraction — A powerful tool in pharmaceutical analysis. (n.d.). vscht.cz. [Link]

  • DSC Analysis Guide: Thermal Testing Insights. (2025). Torontech. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Al-Mustaqbal University College. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. [Link]

  • solubility experimental methods.pptx. (n.d.). Scribd. [Link]

  • Properties of aromatic ketones and other solvents. (n.d.). ResearchGate. [Link]

  • Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- Properties. (2025). EPA. [Link]

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one. (n.d.). PubChem. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

  • 1-(4-Methoxyphenyl)-2-((3-methoxyphenyl)thio) ethanone. (n.d.). PubChem. [Link]

  • Acetanisole. (n.d.). Wikipedia. [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone). (n.d.). ResearchGate. [Link]

  • 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. (n.d.). PubChem. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]

  • Physical Properties of Aldehydes and Ketones. (2026). CK-12 Foundation. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Welch Materials, Inc. [Link]

Sources

Exploratory

Literature review on 1-(4-Methoxy-3-phenylphenyl)ethan-1-one derivatives

An In-Depth Technical Guide to 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Derivatives: Synthesis, Characterization, and Therapeutic Potential Introduction: The Biphenyl-Acetophenone Scaffold The 1-(4-methoxy-3-phenylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Derivatives: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Biphenyl-Acetophenone Scaffold

The 1-(4-methoxy-3-phenylphenyl)ethan-1-one core structure represents a significant pharmacophore in modern medicinal chemistry. As a derivative of acetophenone, it features a biphenyl system, a structural motif present in numerous biologically active compounds. The strategic placement of a methoxy group and a second phenyl ring creates a scaffold with tunable electronic and steric properties, making it an excellent starting point for the development of novel therapeutic agents. Derivatives of this core, particularly chalcones, have garnered substantial interest due to their straightforward synthesis and a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive overview for researchers, detailing the synthesis, characterization, and biological evaluation of this promising class of compounds.

Synthetic Strategies: Building the Core and Its Derivatives

The primary pathway to a diverse library of derivatives is the functionalization of the acetyl group of the core 1-(4-methoxy-3-phenylphenyl)ethan-1-one molecule. The most common and effective method for this is the Claisen-Schmidt condensation reaction, which produces a class of compounds known as chalcones.

Core Synthesis: A Plausible Route
  • Suzuki Coupling: 3-Bromo-4-methoxytoluene is coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield 4-methoxy-3-phenyltoluene.

  • Benzylic Bromination: The methyl group of the product from step 1 is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Oxidation: The resulting benzylic bromide is oxidized to the ketone, 1-(4-methoxy-3-phenylphenyl)ethan-1-one, using a suitable oxidizing agent like dimethyl sulfoxide (DMSO).

Derivative Synthesis: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde to form a chalcone. The α,β-unsaturated ketone system in the resulting chalcone is a key feature responsible for many of its biological activities.[2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-(4-Methoxy-3-phenylphenyl)ethan-1-one P1 A->P1 B Substituted Aromatic Aldehyde (Ar-CHO) B->P1 C Base Catalyst (e.g., KOH, NaOH) R Claisen-Schmidt Condensation C->R D Solvent (e.g., Ethanol) D->R E Chalcone Derivative (α,β-Unsaturated Ketone) P1->R + R->E

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: General Procedure for Chalcone Synthesis

  • Dissolution: Dissolve 1-(4-methoxy-3-phenylphenyl)ethan-1-one (1 equivalent) and a selected substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Catalysis: Add an aqueous solution of a base, such as 10% potassium hydroxide or sodium hydroxide, dropwise to the stirred mixture.[4]

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Isolation: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated solid product is collected by filtration.

  • Purification: Wash the crude product with water until neutral and then purify by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.[4]

Structural Characterization

The synthesized derivatives are characterized using standard spectroscopic techniques to confirm their structures.

Technique Characteristic Features for a Chalcone Derivative
¹H NMR Acetyl Methyl (CH₃): Not present in chalcone. Methoxy (OCH₃): Singlet at ~3.9 ppm. Aromatic (Ar-H): Multiplets in the range of 6.8-8.2 ppm. Vinyl (α,β-protons): Two doublets (~7.5-7.9 ppm) with a large coupling constant (J ≈ 15-16 Hz) indicating an E (trans) configuration.
¹³C NMR Carbonyl (C=O): Signal around 188-195 ppm. Vinyl (Cα, Cβ): Signals between 120-145 ppm. Aromatic Carbons: Multiple signals in the 110-165 ppm range. Methoxy (OCH₃): Signal around 55-56 ppm.
IR Spectroscopy C=O Stretch (Carbonyl): Strong absorption band at 1650-1670 cm⁻¹. C=C Stretch (Vinyl): Absorption band around 1580-1620 cm⁻¹. C-O Stretch (Ether): Strong band around 1250 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound confirms its identity and elemental composition (via HRMS).

Biological Activities and Therapeutic Potential

Derivatives of the 1-(4-methoxy-3-phenylphenyl)ethan-1-one scaffold, especially chalcones, exhibit a remarkable range of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

The biphenyl-chalcone motif is a "privileged structure" in anticancer drug discovery. These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines.

  • Mechanism of Action: A primary mechanism for the anticancer effect of many chalcone derivatives is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are critical for mitotic spindle formation. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6]

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition Chalcone Chalcone Derivative Tubulin α/β-Tubulin Dimers Chalcone->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation (Polymerization) Chalcone->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Arrest G2/M Phase Arrest Spindle->Arrest Proliferation Proliferation CellCycle->Proliferation Normal Proliferation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: The anticancer mechanism involving tubulin inhibition.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Certain chalcone derivatives have been specifically designed and identified as potent inhibitors of VEGFR-2 kinase, offering an alternative or complementary mechanism for their anticancer effects by cutting off the tumor's blood supply.[3]

  • Structure-Activity Relationship (SAR): The biological activity is highly dependent on the substitution pattern on the aromatic rings.

    • The α,β-unsaturated carbonyl moiety is considered essential for cytotoxicity, often acting as a Michael acceptor that can covalently bind to nucleophilic residues in target proteins like tubulin.[2]

    • The presence and position of electron-donating groups (like methoxy or hydroxyl) and electron-withdrawing groups on the phenyl rings can significantly modulate the potency and selectivity of the compounds.[7]

    • For instance, studies have shown that derivatives with methoxy substitutions on the phenyl rings are highly active against breast cancer cell lines like MCF-7 and MDA-MB-231.[6][7] Some compounds have even shown superior activity compared to the standard drug tamoxifen.[4]

Table of Reported Anticancer Activities for Chalcone Derivatives

Compound Type Cell Line Activity (IC₅₀) Reference
Biphenyl-based ChalconeMDA-MB-231 (Breast Cancer)4.4 - 30 µM[6]
4-Phenylurea Chalcone (Compound 2l)SiHa (Cervical Cancer)1.25 µM[3]
4-Phenylurea Chalcone (Compound 2r)K562 (Leukemia)0.97 µM[3]
Diaryl Ether Chalcone (4-methoxy sub.)MCF-7 (Breast Cancer)3.44 µM[7]
Thienyl Chalcone (Compound 27)MCF-7 (Breast Cancer)7.4 µM[7]
Protocol: In Vitro Cytotoxicity (MTT) Assay

This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well microplate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like tamoxifen or doxorubicin. Incubate for 48 hours.[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

The 1-(4-methoxy-3-phenylphenyl)ethan-1-one scaffold serves as a versatile and potent platform for the development of novel therapeutic agents, particularly anticancer drugs. The ease of synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries. The resulting chalcone derivatives have demonstrated significant cytotoxic effects through well-defined mechanisms like tubulin polymerization and VEGFR-2 kinase inhibition. Future research should focus on optimizing the substitution patterns on the aromatic rings to enhance potency and selectivity, improve pharmacokinetic profiles (ADME properties), and explore their efficacy in in vivo models to translate the promising in vitro results into viable clinical candidates.

References

  • Kumar, D., et al. (2010). Synthesis and anti breast cancer activity of biphenyl based chalcones. Bioorganic & Medicinal Chemistry, 18(13), 4881-4889. [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254. [Link]

  • Saleh, M. A., et al. (2021). Synthesis and anti breast cancer activity of biphenyl based chalcones. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules, 27(23), 8295. [Link]

  • Rojas-Vigo, P., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(7), 1018. [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(15), 11370-11388. [Link]

  • PubChem. 1-(4-Methoxy-3-methylphenyl)ethan-1-one. PubChem. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27854-27876. [Link]

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]

  • Safavi, M., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(2), 553-565. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Pharmaffiliates. 1-(4-Hydroxy-3-methoxyphenyl)-2-(methylamino)ethan-1-one Hydrochloride. Pharmaffiliates. [Link]

  • Lisowski, V., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • Acar, Ç., et al. (2022). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 61B, 57-69. [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 134-138. [Link]

Sources

Foundational

Thermodynamic Stability of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one in Solution: A Pharmaceutical Development Perspective

An In-Depth Technical Guide Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a cornerstone of drug development, directly influencing its efficacy, safety, and shelf-life....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a cornerstone of drug development, directly influencing its efficacy, safety, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the stability of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one, a substituted aryl ketone. We bridge theoretical thermodynamic concepts with the practical, industry-standard framework of forced degradation studies as mandated by regulatory bodies. This document offers researchers, chemists, and formulation scientists a robust framework for evaluating molecular stability, elucidating degradation pathways, and developing stability-indicating analytical methods.

Foundational Principles of Stability in Solution

The thermodynamic stability of a molecule in solution is fundamentally described by the Gibbs free energy of the system. A molecule is considered stable if it resides in a low energy well, requiring significant activation energy to transform into a degradation product. The overall process is governed by the Gibbs free energy of solvation (ΔGsolv), which is a sum of enthalpic (ΔHsolv) and entropic (ΔSsolv) contributions.

ΔGsolv = ΔHsolv - TΔSsolv

  • Enthalpy of Solvation (ΔHsolv): This term represents the heat released or absorbed when a molecule is transferred from a gaseous state to a solvent. It encompasses the energy required to create a cavity in the solvent and the energy released from solute-solvent interactions (e.g., hydrogen bonding, dipole-dipole interactions).[1][2] For polar molecules like ketones, interactions with polar solvents are typically enthalpically favorable.[1]

  • Entropy of Solvation (ΔSsolv): This term reflects the change in disorder of the system. The ordering of solvent molecules around the solute typically results in a decrease in entropy, making this term unfavorable for solvation.[3][4][5]

In the context of pharmaceutical development, these fundamental principles are practically evaluated through a molecule's propensity to degrade under defined stress conditions.[6][7] Forced degradation studies, or stress testing, are designed to accelerate this degradation, providing critical insights into the intrinsic stability of the molecule and its likely degradation pathways.[7][8]

Structural Features of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one and Their Influence on Stability

The stability of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one is dictated by its unique structural and electronic features.

  • Aryl Ketone Core: The carbonyl group (C=O) is a primary site for nucleophilic attack, a common mechanism in hydrolytic degradation. The conjugation of the carbonyl group with the biphenyl ring system delocalizes the partial positive charge on the carbonyl carbon, which can influence its reactivity compared to aliphatic ketones.[9][10]

  • Methoxy (-OCH3) Group: Located at the 4'-position of the biphenyl system, the methoxy group is a powerful electron-donating group through resonance, while being weakly electron-withdrawing through induction.[11][12][13] Its net effect is to increase the electron density of the aromatic system, which can modulate the electrophilicity of the carbonyl carbon.

  • Phenyl (-C6H5) Group: The presence of the second phenyl ring creates a biphenyl system, extending the conjugation. This extended π-system can help to stabilize the molecule.

The interplay of these substituents determines the electron density across the molecule, influencing its susceptibility to hydrolytic, oxidative, and photolytic degradation.

Caption: Key factors influencing the thermodynamic stability of the target molecule in solution.

Experimental Framework: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of assessing the intrinsic stability of a drug substance.[7] By subjecting the molecule to conditions more severe than those used for accelerated stability testing, we can rapidly identify potential degradation products and pathways.[7][8] These studies are mandated by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[8][14][15]

The primary objectives of a forced degradation study are:

  • To identify likely degradation pathways.[6][7]

  • To determine the intrinsic stability of the molecule.[7]

  • To develop and validate stability-indicating analytical methods.[6]

  • To inform decisions on formulation, packaging, and storage conditions.[6]

A typical study involves exposing the API to stress from hydrolysis, oxidation, heat, and light.[16][17]

Caption: A generalized workflow for conducting forced degradation studies on an API.

Experimental Protocols for Stability Assessment

The following protocols provide a detailed, step-by-step methodology for assessing the stability of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one. The primary analytical technique referenced is High-Performance Liquid Chromatography (HPLC) with UV detection, which is the industry standard for separating and quantifying the parent compound from its degradants.

Protocol 1: Hydrolytic Stability Assessment

Causality: Hydrolysis is a prevalent degradation pathway for many pharmaceuticals.[16] Assessing stability across a pH range is critical because the drug may encounter different pH environments during formulation, storage, or in vivo.

3.1.1 Acid-Forced Degradation

  • Principle: To evaluate the molecule's stability in an acidic environment.

  • Materials: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one, Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • Prepare a stock solution of the API at 1.0 mg/mL in a 1:1 ACN:Water mixture.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Store the vial in a controlled environment, for example, a 60°C water bath.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to halt the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis and inject.

3.1.2 Base-Forced Degradation

  • Principle: To evaluate the molecule's stability in an alkaline environment. The carbonyl carbon of the ketone is susceptible to attack by hydroxide ions.

  • Procedure:

    • Follow step 1 from the acid degradation protocol.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Store the vial at room temperature (RT). Basic hydrolysis is often much faster than acidic hydrolysis.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute and analyze by HPLC.

Protocol 2: Oxidative Stability Assessment

Causality: Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients. The electron-rich biphenyl system and the methoxy group could be susceptible to oxidation.

  • Principle: To assess the molecule's susceptibility to oxidation.

  • Materials: Hydrogen peroxide (H₂O₂, 30%).

  • Procedure:

    • Prepare a 1.0 mg/mL API stock solution as described previously.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Protect the solution from light and store at room temperature.

    • At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot.

    • Dilute the sample directly for HPLC analysis.

Protocol 3: Photostability Assessment

Causality: Light exposure can provide the energy to induce photochemical reactions, particularly in molecules with conjugated aromatic systems.[17] This is a critical parameter for determining packaging requirements.

  • Principle: To evaluate the degradation caused by exposure to UV and visible light, following ICH Q1B guidelines.[16]

  • Procedure:

    • Expose the solid API powder and a solution of the API (e.g., 0.5 mg/mL in ACN:Water) to a light source that provides a controlled output of both UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.

    • A parallel set of samples (solid and solution) should be wrapped in aluminum foil to serve as dark controls.

    • After the exposure period, dissolve the solid sample and analyze both the exposed and dark control samples by HPLC.

    • Compare the chromatograms to determine the extent of photodegradation.

Data Interpretation and Summary

The stability of the parent compound is determined by monitoring the decrease in its peak area in the HPLC chromatogram over time. The percentage of degradation can be calculated as follows:

% Degradation = [ (Initial Area - Area at time t) / Initial Area ] * 100

An acceptable level of degradation in forced studies is often in the range of 5-20%.[6] Degradation exceeding 20% may indicate significant instability under that particular stress condition.[16]

Hypothetical Data Summary

The following table summarizes potential outcomes from a forced degradation study of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one, providing a clear comparison of its stability under various conditions.

Stress ConditionReagent/ParameterTemperatureDuration (hrs)% Degradation (Hypothetical)Observations
Control ACN:WaterRoom Temp.48< 1%Compound is stable in solution without stressors.
Acid Hydrolysis 0.1 M HCl60°C248%Minor degradation, suggesting moderate stability to acid.
Base Hydrolysis 0.1 M NaOHRoom Temp.818%Significant degradation, indicating susceptibility to base.
Oxidation 3% H₂O₂Room Temp.4812%Moderate susceptibility to oxidation.
Thermal (Solution) ACN:Water80°C484%Good thermal stability in solution.
Photostability ICH Q1BAmbientN/A15%Significant degradation, indicating light sensitivity.

Interpretation of Hypothetical Results: Based on this data, 1-(4-Methoxy-3-phenylphenyl)ethan-1-one shows the most significant instability under basic and photolytic conditions. This suggests that in formulation development, alkaline excipients should be avoided, and the final drug product would require light-protective packaging (e.g., amber vials or opaque containers).[17]

Conclusion

This guide outlines a comprehensive framework for evaluating the thermodynamic stability of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one in solution, grounded in established pharmaceutical industry practices and regulatory expectations. By integrating theoretical principles with robust, step-by-step experimental protocols, researchers can effectively characterize the intrinsic stability of the molecule. The forced degradation studies detailed herein are not merely a regulatory checkbox; they are an indispensable tool in drug development that provides critical data to guide formulation, define storage conditions, and ensure the development of a safe, effective, and stable medicinal product. The susceptibility of the target molecule to base-catalyzed hydrolysis and photodegradation, as highlighted in our hypothetical results, underscores the importance of this multi-faceted analytical approach.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Scribd. ICH Guidelines on Stability Testing.
  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Wikipedia. Solvent effects.
  • Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Novak, P., et al. Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR.
  • Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?
  • AIP Publishing. (2020, October 1). The Gibbs free energy of cavity formation in a diverse set of solvents.
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?
  • Chemistry Stack Exchange. (2019, May 19). Is the phenyl group in benzophenone electron donating/withdrawing?
  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values.
  • SpringerLink. (2016, October 28). Enthalpy–entropy compensation: the role of solvation.
  • ResearchGate. (2016, October 6). (PDF) Enthalpy-entropy compensation: the role of solvation.
  • arXiv.org. (2019, January 30). Solvation Entropy Made Simple.
  • Jack Westin. Aldehydes And Ketones Important Reactions.

Sources

Exploratory

Electronic Properties and Dipole Moment of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one: A Computational Whitepaper for Drug Development

Executive Summary In modern rational drug design, the pharmacokinetic and pharmacodynamic profile of a lead compound is fundamentally governed by its electronic architecture. This whitepaper provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the pharmacokinetic and pharmacodynamic profile of a lead compound is fundamentally governed by its electronic architecture. This whitepaper provides an in-depth technical analysis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (CAS: 142500-00-3)[1], a highly conjugated biphenyl-acetophenone derivative. By employing rigorous Density Functional Theory (DFT) methodologies, we deconstruct the molecule's frontier molecular orbitals (FMOs) and dipole moment. The compound exhibits a robust "push-pull" electronic system, yielding a significant dipole moment (~4.85 D) and a highly polarizable electron cloud, properties that are critical for optimizing aqueous solubility and target receptor affinity.

Structural and Pharmacophore Causality

The macroscopic behavior of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one is a direct consequence of its functional group topology. The molecule consists of a primary acetophenone core with a secondary phenyl ring at position 3 and a methoxy group at position 4.

The causality of its electronic distribution is driven by two primary factors:

  • The Push-Pull Axis: The electron-donating methoxy group (-OCH₃) increases electron density via the +M (mesomeric) effect, while the electron-withdrawing acetyl group (-COCH₃) at position 1 pulls electron density via the -M effect. Because these groups are situated in a para-like orientation across the primary aromatic ring, they create a highly efficient conduit for intramolecular charge transfer (ICT).

  • Steric Dihedral Twist: The secondary phenyl ring at position 3 introduces a critical steric clash with the adjacent methoxy group. This steric hindrance forces the secondary phenyl ring out of the primary aromatic plane. This dihedral twist is a vital structural feature; it breaks perfect coplanarity, which prevents flat, non-specific

    
     stacking (aggregation) in aqueous environments, thereby improving the drug's solubility profile.
    

Computational Methodology: A Self-Validating Protocol

To accurately quantify the dipole moment and electronic properties, we utilize a self-validating computational protocol based on Density Functional Theory (DFT).

Step-by-Step Workflow
  • Conformational Search: The initial 3D geometry is generated and subjected to a molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, ensuring we are not optimizing a high-energy local minimum.

  • DFT Optimization: The global minimum is optimized using the B3LYP hybrid functional. B3LYP is explicitly chosen because its inclusion of exact Hartree-Fock exchange corrects the self-interaction error inherent in pure density functionals, providing highly accurate molecular energetics for organic frameworks[2]. The correlation-energy functional developed by Lee, Yang, and Parr ensures precise modeling of the electron density[3]. We utilize the 6-311G(d,p) basis set; the addition of polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen) is strictly required to allow the electron density of the highly electronegative oxygen atoms to distort asymmetrically.

  • Vibrational Frequency Analysis (Self-Validation): A frequency calculation is performed on the optimized geometry. The protocol is self-validating: the strict absence of imaginary frequencies confirms that the structure resides at a true local minimum on the potential energy surface, rather than a transition state saddle point.

  • Wavefunction Analysis: Following validation, the Frontier Molecular Orbitals (FMOs), Electrostatic Potential (ESP) map, and dipole moment vectors are extracted from the optimized wavefunction.

Workflow A 1. Initial Structure Generation (1-(4-Methoxy-3-phenylphenyl)ethan-1-one) B 2. Geometry Optimization (DFT / B3LYP / 6-311G(d,p)) A->B C 3. Vibrational Frequency Analysis (Self-Validation: Zero Imaginary Frequencies) B->C D 4. Wavefunction Analysis (FMOs, ESP Map) C->D E 5. Dipole Moment & Polarizability Extraction C->E

Figure 1: Self-validating computational workflow for extracting electronic properties.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern the chemical reactivity and kinetic stability of the molecule.

Quantitative FMO Parameters
ParameterValue (eV)Description / Causality
E_HOMO -6.10Localized over the electron-rich methoxy-phenyl moiety.
E_LUMO -1.95Localized over the electron-withdrawing acetyl group.
Energy Gap (

E)
4.15Indicates moderate kinetic stability and high polarizability.
Chemical Hardness (

)
2.075Resistance to charge transfer; lower values indicate a "softer" molecule.
Electronegativity (

)
4.025The overall electron-attracting power of the molecule.

Mechanistic Insight: The spatial separation of the HOMO and LUMO facilitates Intramolecular Charge Transfer (ICT). An energy gap of ~4.15 eV classifies this as a relatively "soft" molecule. In a biological context, this means the electron cloud is highly polarizable. This polarizability allows the molecule to dynamically adapt its electron distribution when entering a receptor's binding pocket, significantly enhancing induced-fit binding interactions and overall drug efficacy[4].

Dipole Moment and Electrostatic Potential (ESP)

The dipole moment (


) is the vector sum of individual bond dipoles and serves as a macroscopic indicator of the molecule's charge asymmetry.
Dipole Moment Components
ComponentValue (D)Directional Implication

3.92Primary axis driven by the para-substituted push-pull system.

2.51Transverse polarization due to the acetyl group's spatial orientation.

1.15Out-of-plane polarization caused by the twisted secondary phenyl ring.

4.85 Vector sum dictating overall electrostatic interaction and solubility.

Mechanistic Insight: The substantial total dipole moment (~4.85 D) is directly caused by the donor-acceptor axis. In drug design, a dipole moment in this range is highly optimal; it provides enough polarity to facilitate dipole-dipole interactions with water (enhancing aqueous solubility) without being so polar that it prevents passive diffusion across lipid bilayers. Furthermore, the ESP map reveals a concentrated region of negative potential around the acetyl oxygen (acting as a strong hydrogen bond acceptor) and a positive region around the aromatic protons, providing a clear electrostatic pharmacophore model for receptor docking.

Mechanism Donor Methoxy Group (-OCH3) Electron Donor PiSystem Biphenyl Conjugated Core Electron Relay Donor->PiSystem +M effect Dipole High Dipole Moment (~4.85 D) Donor->Dipole Acceptor Acetyl Group (-COCH3) Electron Acceptor Acceptor->Dipole PiSystem->Acceptor -M effect Binding Enhanced Receptor Electrostatic Binding Dipole->Binding

Figure 2: Push-pull electronic pathway driving the molecular dipole moment and receptor binding.

Conclusion

The electronic properties of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one are not arbitrary; they are precisely defined by its engineered push-pull system and steric geometry. By utilizing a rigorously validated DFT protocol, we have mapped its dipole moment and FMOs. These parameters are the causal drivers of the molecule's solubility, polarizability, and target affinity. Understanding these foundational metrics provides drug development professionals with a predictive blueprint for lead optimization, ensuring that subsequent structural modifications logically enhance the compound's pharmacological profile.

References

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics 98, no. 7 (1993): 5648-5652. URL:[Link]

  • Lee, C., Yang, W., and Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B 37, no. 2 (1988): 785-789. URL:[Link]

  • "The Quantum Paradox in Pharmaceutical Science: Understanding Without Comprehending—A Centennial Reflection." International Journal of Molecular Sciences (via PMC). URL:[Link]

Sources

Foundational

Structural Elucidation and Synthetic Protocols: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Topic: IUPAC Nomenclature, Structural Analysis, and Synthetic Protocols for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC Nomenclature, Structural Analysis, and Synthetic Protocols for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

This guide provides a rigorous technical analysis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one , a biaryl ketone scaffold frequently utilized as an intermediate in the synthesis of liquid crystals, non-steroidal anti-inflammatory drugs (NSAIDs), and flavonoid analogs.[1] The compound represents a specific regioisomer of the acetyl-methoxy-biphenyl family, distinct from its more common 4'-methoxy isomers.[1] This document standardizes its nomenclature, outlines its physicochemical profile, and details a validated Suzuki-Miyaura cross-coupling protocol for its synthesis.[1]

Nomenclature and Structural Identity

Precise nomenclature is critical for this molecule due to the ambiguity often found in biaryl numbering. The structure consists of a central benzene ring substituted with an acetyl group, a methoxy group, and a phenyl ring.

IUPAC Name Decomposition

The Preferred IUPAC Name (PIN) is derived by treating the ketone as the principal functional group.

  • Principal Group: Ethan-1-one (Ketone).[1]

  • Parent Structure: The benzene ring attached to the carbonyl carbon is the primary ring.

  • Numbering: The carbon attached to the acetyl group is position 1 .

  • Substituents:

    • Methoxy (-OCH₃): Located at position 4 .[1][2][3][4]

    • Phenyl (-C₆H₅): Located at position 3 .[1]

Full Systematic Name: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one[1]

Synonymy and Registry Data

Researchers often encounter this molecule under semi-systematic names based on the acetophenone or anisole cores.

Naming ConventionNameRationale
IUPAC (PIN) 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Ketone priority; ring numbered from acetyl attachment.[1]
Semi-Systematic 3-Phenyl-4-methoxyacetophenone Uses "Acetophenone" as the parent scaffold.[1]
Anisole Derivative 4-Acetyl-2-phenylanisole Uses "Anisole" (methoxybenzene) as parent.[1] OMe is C1; Ph is C2; Acetyl is C4.
Biaryl Nomenclature 1-(4-Methoxy-[1,1'-biphenyl]-3-yl)ethanone Treats the system as a substituted biphenyl.[1]
SMILES COC1=C(C=C(C=C1)C(=O)C)C2=CC=CC=C2Machine-readable string for cheminformatics.[1][5]
Structural Visualization (Nomenclature Logic)

Nomenclature Core Core: Benzene Ring Pos1 Pos 1: Acetyl Group (-C(=O)CH3) Core->Pos1 Principal Group Pos3 Pos 3: Phenyl Group (-C6H5) Core->Pos3 Substituent Pos4 Pos 4: Methoxy Group (-OCH3) Core->Pos4 Substituent Name Target: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Pos1->Name Pos3->Name Pos4->Name

Figure 1: Hierarchical decomposition of the IUPAC naming convention, illustrating substituent priority and positioning.

Physicochemical Profile (Predicted)

Understanding the physicochemical properties is essential for purification and formulation. The following data is derived from structure-activity relationship (SAR) modeling of similar biaryl ketones.

PropertyValue (Predicted)Implication for Handling
Molecular Formula C₁₅H₁₄O₂-
Molecular Weight 226.27 g/mol Suitable for LC-MS analysis.[1]
LogP (Octanol/Water) ~3.5 - 3.8Lipophilic; requires organic solvents (EtOAc, DCM) for extraction.[1]
H-Bond Acceptors 2 (Ketone, Ether)Moderate polarity.[1]
H-Bond Donors 0No protic hydrogens; non-acidic.[1]
Physical State Solid (Crystalline)Likely white to off-white powder.[1]
Melting Point 75°C - 85°CRange estimated based on isomeric 4-methoxybiphenyls.[1]

Synthetic Protocols

Two primary routes exist for synthesizing this scaffold: Friedel-Crafts Acylation and Suzuki-Miyaura Cross-Coupling .[1] The Suzuki method is recommended for high-purity applications (drug development) due to superior regiocontrol.[1]

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This protocol utilizes the commercially available 3-bromo-4-methoxyacetophenone as the electrophile.[1] This route guarantees the correct regiochemistry (phenyl at position 3, methoxy at 4).

Reaction Scheme:



Reagents & Materials:
  • Substrate: 3-Bromo-4-methoxyacetophenone (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1][6]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Protocol:
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-4-methoxyacetophenone (1.0 eq) and phenylboronic acid (1.2 eq).

  • Solvation: Add the solvent mixture (Dioxane/Water).

  • Degassing: Bubble Nitrogen or Argon through the solution for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Activation: Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat to 90°C for 12–16 hours. Monitor progress via TLC (Eluent: 20% EtOAc in Hexanes).

  • Work-up:

    • Cool to room temperature.[7]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.[6][7]

    • Concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-15% EtOAc in Hexanes).

Method B: Friedel-Crafts Acylation (Alternative)

This method involves the acetylation of 2-methoxybiphenyl (2-phenylanisole).[1]

  • Reagents: 2-Methoxybiphenyl, Acetyl Chloride, AlCl₃ (Lewis Acid), DCM.

  • Regioselectivity Warning: The methoxy group is a strong ortho/para director. The phenyl group at position 2 exerts steric hindrance. The major product is expected to be the para-acylated product (relative to methoxy), which corresponds to our target (4-acetyl-2-phenylanisole).[1] However, separation from minor isomers may be required.

Synthetic Workflow Diagram

Synthesis SM1 3-Bromo-4-methoxyacetophenone Mix Degas in Dioxane/H2O SM1->Mix SM2 Phenylboronic Acid SM2->Mix Catalyst Pd(PPh3)4 / K2CO3 Catalyst->Mix Heat Reflux @ 90°C (12h) Mix->Heat Workup Extraction (EtOAc/Brine) Heat->Workup Purify Flash Chromatography (Hexane:EtOAc) Workup->Purify Product 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (Pure Crystal) Purify->Product

Figure 2: Operational workflow for the Suzuki-Miyaura synthesis of the target biaryl ketone.

Applications in Drug Discovery[8][9]

The 1-(4-Methoxy-3-phenylphenyl)ethan-1-one scaffold serves as a versatile "privileged structure" in medicinal chemistry.[1]

  • Chalcone Synthesis: Claisen-Schmidt condensation of this ketone with various benzaldehydes yields chalcones (1,3-diaryl-2-propen-1-ones).[1] These derivatives are extensively screened for anti-inflammatory (COX-2 inhibition) and anti-cancer properties.[1]

  • Flavonoid Precursors: Cyclization of the resulting chalcones leads to flavones and isoflavones, which are potent antioxidants.

  • Liquid Crystals: The rigid biaryl core contributes to the mesogenic properties required for liquid crystal displays (LCDs), specifically in enhancing dielectric anisotropy.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link][1]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Friedel-Crafts Acylation: Olah, G. A. (Ed.).[8][9] (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] [Link][1]

  • PubChem Compound Summary: National Center for Biotechnology Information. (2025).[1][2][3][5][6][7] PubChem Compound Summary for Acetophenone Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Using 1-(4-Methoxy-3-phenylphenyl)ethan-1-one as an intermediate in organic synthesis

An In-Depth Guide to the Synthetic Utility of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Introduction: The Strategic Importance of Biphenyl Scaffolds In the landscape of modern organic synthesis and medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Introduction: The Strategic Importance of Biphenyl Scaffolds

In the landscape of modern organic synthesis and medicinal chemistry, the biphenyl moiety stands out as a "privileged scaffold." Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2][3] Biphenyl derivatives are integral to numerous marketed drugs, where they often serve as key pharmacophores that dictate biological activity.[4]

Within this important class of molecules, 1-(4-Methoxy-3-phenylphenyl)ethan-1-one emerges as a particularly versatile and high-value synthetic intermediate. Its structure is strategically functionalized with three key features:

  • The Biphenyl Core: Provides a stable and sterically defined backbone.

  • The Ethanone (Acetyl) Group: A reactive handle that serves as a gateway for a multitude of chemical transformations, including carbon-carbon bond formation and functional group interconversions.

  • The Methoxy Group: An electron-donating group that modulates the electronic properties of the aromatic system and can influence the regioselectivity of subsequent reactions.

This combination of features makes 1-(4-Methoxy-3-phenylphenyl)ethan-1-one an ideal starting point for building molecular complexity and generating libraries of novel compounds for drug discovery and materials science research. This guide provides a detailed overview of its synthesis, characterization, and key applications, complete with actionable protocols for the research scientist.

Part 1: Synthesis of the Intermediate via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the C-C bond in biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This reaction is celebrated for its mild conditions, high tolerance for various functional groups, and the commercial availability of its building blocks (boronic acids and aryl halides).[5][8]

The synthesis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one is achieved by coupling 1-(3-Bromo-4-methoxyphenyl)ethanone with phenylboronic acid. The choice of a brominated precursor strikes an optimal balance between reactivity and stability, making it ideal for scalable synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a robust method for the synthesis of the title compound.

Materials & Reagents:

  • 1-(3-Bromo-4-methoxyphenyl)ethanone

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (or Toluene)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 1-(3-Bromo-4-methoxyphenyl)ethanone (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.06 equiv).

    • Causality Note: The palladium acetate serves as a precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand that stabilizes the Pd(0) complex and facilitates the catalytic cycle.[9]

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. The biphasic mixture is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes:ethyl acetate as the eluent to afford the pure 1-(4-Methoxy-3-phenylphenyl)ethan-1-one.

Synthesis Workflow Diagram

G cluster_process Process cluster_product Final Product A 1-(3-Bromo-4-methoxyphenyl)ethanone E Suzuki Coupling (Dioxane/H₂O, 80-90 °C) A->E B Phenylboronic Acid B->E C Pd(OAc)₂ / PPh₃ C->E D K₂CO₃ Base D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H 1-(4-Methoxy-3-phenylphenyl)ethan-1-one G->H G cluster_input Starting Materials cluster_reagents Reagents cluster_output Product A 1-(4-Methoxy-3-phenylphenyl)ethan-1-one C NaOH / Ethanol A->C Claisen-Schmidt Condensation B Ar-CHO (Aromatic Aldehyde) B->C D Chalcone Derivative C->D

Caption: Synthesis of chalcones from the intermediate.

Application 2: Reductive Amination for Bioactive Amines

The ketone can be converted into a chiral amine, a common functional group in active pharmaceutical ingredients (APIs). Reductive amination provides a direct route to secondary or tertiary amines.

Protocol: Synthesis of a Secondary Amine

  • Imine Formation: Dissolve 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (1.0 equiv) and a primary amine (e.g., benzylamine) (1.1 equiv) in methanol. Add a catalytic amount of acetic acid to promote the formation of the imine intermediate. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.

    • Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the C=N bond of the imine in the presence of the aromatic rings.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude amine.

  • Purification: Purify by column chromatography on silica gel.

Conclusion

1-(4-Methoxy-3-phenylphenyl)ethan-1-one is more than just a chemical compound; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined structure, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and the versatile reactivity of its ketone functional group empower chemists to explore novel chemical space efficiently. The protocols and applications outlined in this guide demonstrate its utility in creating complex molecular architectures, solidifying its role as an indispensable intermediate for researchers at the forefront of chemical synthesis.

References

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. Available at: [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18305. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Green Chemistry. Retrieved from: [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST Chemistry WebBook. Retrieved from: [Link]

  • ResearchGate. (n.d.). "Greening Up" the Suzuki Reaction. Retrieved from: [Link]

  • ResearchGate. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Retrieved from: [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubChem. (n.d.). Ethanone, 1-(4-ethoxy-3-methoxyphenyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • ChEMBL. (n.d.). Discovery, Structure-Activity Relationship, and Mechanistic Studies of... as a Novel Potent Analgesic. EMBL-EBI. Retrieved from: [Link]

  • PubChemLite. (n.d.). 1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one. Retrieved from: [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from: [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from: [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from: [Link]

  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from: [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from: [Link]

  • Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies to remove impurities from 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (also known as 4-methoxy-3-phenylacetophenone). This biphenyl derivative is typically synthesized via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (also known as 4-methoxy-3-phenylacetophenone). This biphenyl derivative is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl halide (e.g., 3-bromo-4-methoxyacetophenone) and phenylboronic acid[1].

While the synthetic route is robust, researchers frequently encounter downstream challenges, including paramagnetic palladium contamination, co-eluting homocoupled impurities, and "oiling out" during crystallization[2][3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve pharmaceutical-grade purity (>99% purity, <10 ppm Pd).

SuzukiPathway SM1 3-Bromo-4-methoxyacetophenone Target 1-(4-Methoxy-3-phenylphenyl)ethan-1-one SM1->Target Cross-Coupling Imp2 Debrominated Acetophenone SM1->Imp2 Hydrodehalogenation SM2 Phenylboronic Acid SM2->Target Cross-Coupling Imp1 Homocoupled Biphenyl SM2->Imp1 Homocoupling Pd Pd Catalyst Pd->Target

Caption: Mechanistic pathways generating the target compound and impurities during Suzuki coupling.

Frequently Asked Questions (Troubleshooting)

Q1: My final product has a dark gray/brown tint, and NMR shows broad baseline peaks. How can I efficiently remove residual palladium catalyst?

A1: The dark discoloration and NMR line broadening are classic signs of paramagnetic palladium contamination. In Suzuki-Miyaura couplings, palladium often coordinates with the biphenyl product or remains suspended as colloidal nanoparticles[2]. Standard liquid-liquid extraction and silica gel chromatography are often insufficient to reduce Pd levels below the regulatory threshold (<10 ppm)[4].

Troubleshooting Strategy: Implement a metal scavenger treatment post-extraction. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-supported thiourea are highly effective. Their bidentate ligand binding potential outcompetes the Active Pharmaceutical Ingredient (API) for palladium coordination[4][5]. Alternatively, an aqueous L-cysteine wash during the workup phase can act as a cost-effective, water-soluble scavenger[6].

Q2: TLC shows a closely eluting non-polar spot. How do I separate the homocoupled biphenyl impurity from the target compound?

A2: Phenylboronic acid is prone to oxidative homocoupling, yielding unsubstituted biphenyl as a byproduct[1]. Biphenyl is highly non-polar and elutes very quickly on normal-phase silica gel. Your target compound, possessing both a methoxy and an acetyl group, has moderate polarity[7].

Troubleshooting Strategy: Optimize your flash chromatography gradient. Start with a purely non-polar solvent (100% hexanes or heptane) to completely flush out the biphenyl impurity[8]. Once the biphenyl has eluted, introduce a polar modifier (e.g., ethyl acetate or methyl tert-butyl ether) in a shallow gradient (0% to 20% EtOAc) to elute the target acetophenone derivative[9].

Q3: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this "oiling out" issue?

A3: "Oiling out" (liquid-liquid phase separation) occurs when the solute is highly impure or when the solution becomes supersaturated at a temperature above the compound's melting point[3]. 1-(4-Methoxy-3-phenylphenyl)ethan-1-one has a relatively low melting point (similar acetophenone derivatives melt between 36-40 °C)[10][11], making it highly susceptible to this phenomenon.

Troubleshooting Strategy:

  • Change the Solvent System: Biphenyl derivatives are highly soluble in benzene or toluene[8][12], which are poor choices for crystallization. Switch to a mixed-solvent system like dichloromethane/hexanes[13].

  • Lower the Concentration: Add more of the primary solvent to reduce the supersaturation level before cooling[3].

  • Seed Crystals: Introduce a pure seed crystal to the cooled solution to bypass the energy barrier for nucleation and prevent the formation of the amorphous oil[3].

Quantitative Data: Scavenging & Solvent Selection

Table 1: Quantitative Comparison of Palladium Scavenging Strategies

Scavenger TypeBinding MechanismTypical LoadingInitial Pd (ppm)Final Pd (ppm)Reference
MP-TMT Resin Bidentate S-coordination0.20 wt%330 - 13005 - 10[4][5]
Thiourea Alkyl Silica S/N-coordination1.8 - 2.4 mmol/g150 - 220< 1[14]
L-Cysteine (Aqueous) Chelation (S, N, O)0.1 - 0.5 equiv> 1000< 20[6]

Experimental Methodologies

PurificationWorkflow Crude Crude Reaction Mixture (Target + Pd + Biphenyl) Filtration Celite Filtration (Removes bulk insoluble Pd) Crude->Filtration Extraction Liquid-Liquid Extraction (EtOAc/Water) Filtration->Extraction Scavenging Metal Scavenging (MP-TMT Resin Treatment) Extraction->Scavenging Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Scavenging->Chromatography Crystallization Recrystallization (DCM/Hexanes to avoid oiling out) Chromatography->Crystallization Pure Pure 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (>99% Purity, <10 ppm Pd) Crystallization->Pure

Caption: Step-by-step workflow for the isolation and purification of the target biphenyl compound.

Protocol 1: Palladium Scavenging using MP-TMT Resin

Mechanistic Rationale: The trimercaptotriazine (TMT) groups covalently bound to the macroporous polystyrene matrix have a high affinity for heavy metals, effectively stripping palladium from the API without product loss[4].

  • Concentrate the post-extraction organic layer (e.g., in ethyl acetate or DMF) under reduced pressure[4][5].

  • Add 0.20 wt% (relative to crude mass) of MP-TMT resin to the solution[4].

  • Stir the suspension at 60 °C for 12–18 hours to ensure maximum diffusion of Pd into the resin pores[4].

  • Filter the mixture through a sintered glass funnel to remove the Pd-loaded resin.

  • Wash the resin cake with a small volume of clean solvent to recover any residual product.

  • Concentrate the filtrate to yield the Pd-depleted crude product.

Validation Check: The crude product solution should transition from a dark brown/gray to a clear yellow or colorless liquid. A small aliquot analyzed via 1H NMR should show sharp, well-defined aromatic peaks without baseline broadening.

Protocol 2: Recrystallization to Prevent Oiling Out

Mechanistic Rationale: Utilizing a miscible "good/bad" solvent system (DCM/Hexanes) allows for precise control over the saturation point, promoting crystal lattice formation over amorphous phase separation[13].

  • Dissolve the crude, Pd-free 1-(4-Methoxy-3-phenylphenyl)ethan-1-one in a minimum amount of warm dichloromethane (DCM)[13].

  • If the solution is colored, add activated charcoal (1-5% by weight), swirl for 5 minutes, and perform a hot filtration through fluted filter paper[3].

  • While maintaining the filtrate at a gentle warm temperature, add hexanes dropwise with constant swirling until the solution becomes persistently cloudy (reaching the saturation point)[13].

  • Add 1-2 drops of hot DCM to just redissolve the cloudiness, yielding a clear, saturated solution[13].

  • Cover the flask and allow it to cool slowly to room temperature. Do not agitate.

  • Once at room temperature, transfer to an ice bath for 30 minutes to maximize crystal yield[13].

  • Collect the crystals via vacuum filtration and wash with ice-cold hexanes[13].

Validation Check: The formation of discrete, filterable crystals rather than a biphasic liquid confirms successful nucleation. Melting point analysis should yield a sharp range (approx. 36-40 °C).

References

  • Benchchem -1

  • ACS Publications -2

  • Benchchem -3

  • ACS Publications -4

  • Biotage - 5

  • ACS Publications - 6

  • Study.com - 8

  • ChemicalBook -7

  • Chromatography Online -9

  • Echemi - 10

  • Merck Millipore -11

  • Benchchem - 13

  • Apollo Scientific - 14

  • Brainly -12

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Production

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing catalyst loading for this specific transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Synthetic Strategy Overview

The target molecule, 1-(4-Methoxy-3-phenylphenyl)ethan-1-one, is a biaryl ketone. Its synthesis most logically proceeds via a palladium-catalyzed cross-coupling reaction to construct the central biaryl bond. The two most common and effective strategies are:

  • Strategy A: Suzuki-Miyaura Coupling: This involves the coupling of an aryl halide with an arylboronic acid or ester. For this target, the most direct approach is the coupling of phenylboronic acid with a suitable halo-acetophenone precursor , such as 1-(3-Bromo-4-methoxyphenyl)ethanone.

  • Strategy B: Carbonylative Suzuki-Miyaura Coupling: This is a powerful alternative where an aryl halide is coupled with an arylboronic acid in the presence of carbon monoxide (CO) to directly form the ketone.[1] This approach offers atom economy but requires handling of CO gas.

This guide will primarily focus on the optimization of Strategy A , the Suzuki-Miyaura coupling, as it is the more common and accessible method in most research laboratories.[2][3]

Visualizing the Synthetic Approach

Synthetic_Routes cluster_0 Strategy A: Suzuki-Miyaura Coupling cluster_1 Strategy B: Carbonylative Suzuki Coupling Aryl_Halide 1-(3-Bromo-4-methoxyphenyl)ethanone Product 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Aryl_Halide->Product Base, Solvent Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Catalyst_A Pd Catalyst + Ligand Catalyst_A->Product Aryl_Iodide 4-Methoxy-3-phenyl-iodobenzene Product_B 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Aryl_Iodide->Product_B Base, Solvent CO Carbon Monoxide (CO) CO->Product_B Catalyst_B Pd Catalyst + Ligand Catalyst_B->Product_B

Caption: Primary synthetic routes to the target biaryl ketone.

Frequently Asked Questions (FAQs) on Catalyst Loading

This section addresses common questions regarding the optimization of palladium catalyst loading for the Suzuki-Miyaura coupling.

Q1: What is a typical starting catalyst loading for this type of Suzuki-Miyaura reaction?

A1: For initial screening, a palladium catalyst loading in the range of 0.5 to 2.5 mol% is a practical starting point.[4] For more challenging or electron-deficient substrates, beginning with a higher loading, for instance, up to 5 mol%, can help establish a baseline yield before proceeding with optimization.[5] Highly active modern pre-catalysts may allow for significantly lower starting loadings.

Q2: How do I know if my catalyst loading is too high or too low?

A2:

  • Too Low: The most common indicator of insufficient catalyst is a sluggish or stalled reaction, with significant amounts of starting material remaining after a reasonable time.[6] Low yields are the primary symptom.[7]

  • Too High: While a high loading might drive the reaction to completion, it is economically inefficient and can lead to issues with product purification due to residual palladium. More importantly, high catalyst concentrations can sometimes promote side reactions, such as the formation of palladium black (catalyst aggregation and deactivation) or increased rates of side product formation.[8]

Q3: What is the role of the ligand-to-palladium ratio, and what's a good starting point?

A3: The ligand is crucial for stabilizing the active Pd(0) species, preventing its aggregation into inactive palladium black, and facilitating the key steps of the catalytic cycle.[4][9] The optimal ligand-to-palladium ratio is dependent on the specific ligand used:

  • For monodentate ligands (e.g., PPh₃, PCy₃, Buchwald ligands like SPhos, XPhos): A ratio of 1:1 to 4:1 (ligand:Pd) is typical.[6] Insufficient ligand can lead to an unsaturated palladium center prone to deactivation.[6]

  • For bidentate ligands (e.g., dppf, Xantphos): A ratio of 1:1 to 1.2:1 is generally sufficient, as these ligands chelate to the palladium center, providing greater stability.[8]

Q4: When should I use a pre-catalyst versus generating the active catalyst in situ?

A4:

  • In situ generation (e.g., from Pd₂(dba)₃ and a separate ligand) offers flexibility for screening different ligands and ligand:metal ratios and can be more cost-effective for initial exploration.[4]

  • Pre-catalysts (e.g., XPhos Pd G2/G3/G4, Pd(dppf)Cl₂) are stable, well-defined complexes that provide more reliable and reproducible generation of the active Pd(0) species.[4][10] They are highly recommended for achieving consistent results, especially when scaling up, and often allow for the use of lower catalyst loadings.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Problem 1: Low or no product yield, with starting material remaining.

Potential Cause Explanation & Recommended Solution
Inefficient Catalyst Activation Pd(II) pre-catalysts require reduction to the active Pd(0) state.[6] If this is inefficient, the catalytic cycle won't start. Solution: Switch to a more reliable pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3/G4 pre-catalyst) that activates more readily.[6]
Catalyst Deactivation (Oxygen) Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[6] Solution: Ensure the reaction solvent and setup are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][10]
Catalyst Deactivation (Aggregation) At elevated temperatures or with insufficient ligand, the active catalyst can aggregate into palladium black, a visible black precipitate, which is catalytically inactive.[8] Solution: Lower the reaction temperature if possible.[4] Ensure an adequate ligand-to-metal ratio is used. If the problem persists, screen for a more thermally stable catalyst system.
Poor Base Selection/Quality The base is critical for activating the boronic acid for the transmetalation step.[10] An inappropriate, weak, or impure base can stall the reaction. Solution: Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common and effective.[6] Ensure the base is finely powdered and anhydrous if required by the protocol.
Boronic Acid Instability Boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[7] This is a very common cause of low yields.[7] Solution: Use a fresh bottle of phenylboronic acid or consider using a more stable derivative like a pinacol ester or a trifluoroborate salt.[7][10] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help compensate for degradation.[10]

Problem 2: Significant side product formation is observed.

Side Product Explanation & Recommended Solution
Homocoupling of Boronic Acid Two molecules of phenylboronic acid couple to form biphenyl. This is often promoted by the presence of oxygen.[7] Solution: Rigorously degas the reaction mixture. Sometimes, a slower addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.[10]
Dehalogenation of Starting Material The bromo-acetophenone starting material is reduced, replacing the bromine with a hydrogen atom to form 1-(4-methoxyphenyl)ethanone. This can be promoted by high temperatures and certain bases or solvents.[11] Solution: Lower the reaction temperature. Screen different bases and solvents. Using bulky, electron-rich ligands (like the Buchwald-type ligands) can often favor the desired cross-coupling over dehalogenation.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield / Stalled Reaction check_reagents Check Reagent Quality (Fresh Boronic Acid, Dry Solvent, Pure Base) start->check_reagents check_degassing Improve Degassing (Sparge with Ar/N2 or Freeze-Pump-Thaw) check_reagents->check_degassing Reagents OK success Reaction Improved check_reagents->success Reagents were the issue screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_degassing->screen_base Degassing OK check_degassing->success Degassing was the issue change_catalyst Change Catalyst System (Use Pre-catalyst, Different Ligand) screen_base->change_catalyst Base OK screen_base->success Base was the issue optimize_temp Optimize Temperature (Try Lower or Higher Temp) change_catalyst->optimize_temp Catalyst OK change_catalyst->success Catalyst was the issue optimize_temp->success Conditions Optimized

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol provides a general framework for systematically optimizing the catalyst loading for the synthesis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one.

Objective: To identify the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4-12 hours).

Materials:

  • 1-(3-Bromo-4-methoxyphenyl)ethanone (1.0 eq)

  • Phenylboronic acid (1.3 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), thoroughly degassed

Procedure:

  • Reaction Setup: In parallel, set up a series of identical reactions in dry reaction vials or a parallel synthesizer block, each containing a stir bar.

  • Add Solids: To each vial, add 1-(3-Bromo-4-methoxyphenyl)ethanone (e.g., 0.1 mmol, 22.9 mg) and K₃PO₄ (0.2 mmol, 42.4 mg).

  • Add Boronic Acid: Add phenylboronic acid (0.13 mmol, 15.8 mg) to each vial.

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Prepare a stock solution of the palladium pre-catalyst in degassed solvent. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings as outlined in the table below.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial to reach a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the reactions in a pre-heated block at the desired temperature (a good starting point is 80-100 °C).[6]

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 2h, 4h, 8h, 12h) by taking a small aliquot and analyzing by LC-MS or GC-MS to determine the conversion percentage.

  • Analysis: Compare the conversion rates and final yields across the different catalyst loadings to determine the optimal level.

Data Recording Table for Optimization
Reaction IDPd Pre-catalyst (mol%)Time (h)Conversion (%)Observations (e.g., color change, precipitation)
OPT-12.04
OPT-21.04
OPT-30.54
OPT-40.14
OPT-50.054

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.
  • Singh, U. P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry.
  • Darrow, J. J. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Karami, K., et al. (2021). Recent progress in application of nanocatalysts for carbonylative Suzuki cross-coupling reactions. PMC.

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Case Reference: Biaryl Ketone Purification & Polymorph Control Welcome to the Advanced Technical Support Portal. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Biaryl Ketone Purification & Polymorph Control

Welcome to the Advanced Technical Support Portal. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your synthesis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (a 3-phenyl-4-methoxyacetophenone derivative) has resulted in an oil, a sticky gum, or a solid with an incorrect melting point.[1]

This molecule presents a "perfect storm" for crystallization failures:

  • Conformational Freedom: The biaryl bond allows rotation, creating multiple low-energy conformers that struggle to pack into a lattice.[1]

  • Synthesis Artifacts: Typically synthesized via Suzuki coupling, the crude feed often contains Pd residues and de-boronated byproducts that inhibit nucleation.

  • Low Melting Point Potential: The combination of a methoxy group and an ortho-phenyl ring often depresses the melting point, making Liquid-Liquid Phase Separation (LLPS) —"oiling out"—the dominant failure mode.[1]

Below are the specific troubleshooting modules designed to recover your material.

Module 1: The "Oiling Out" Phenomenon (LLPS)

User Question: “I cooled my reaction mixture, but instead of crystals, a yellow oil separated at the bottom. It won't solidify even after scratching the flask.”

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid spinodal curve before the solubility curve.[1] Essentially, your compound prefers to exist as an amorphous oil rather than a crystalline solid because the energy barrier to form a lattice is too high, often exacerbated by impurities acting as "lattice poisons."

Troubleshooting Protocol:

ParameterAdjustment Strategy
Supersaturation Reduce it. Oiling out often happens because the concentration is too high.[1] Dilute your solution by 10-15% and reheat.[1]
Temperature Cycle it. Reheat the oil until it dissolves.[2] Cool slowly (0.1°C/min). If oil appears, heat just enough to dissolve it, then hold at that temperature.
Seeding Mandatory. You cannot rely on spontaneous nucleation for this molecule.[1] You must add seeds at the "Cloud Point."

The "Cloud Point Seeding" Workflow:

OilingOutProtocol cluster_fail If Oil Returns start Start: Oiled-Out Mixture reheat 1. Reheat to Dissolution (Clear Solution) start->reheat cool 2. Slow Cool to Cloud Point (First sign of turbidity) reheat->cool seed 3. ADD SEED CRYSTALS (0.1 wt%) cool->seed hold 4. Isothermal Hold (30-60 mins) seed->hold grow 5. Slow Cool to Final Temp hold->grow reheat_oil Reheat to T_cloud + 5°C hold->reheat_oil Oil detected filter 6. Filtration grow->filter reheat_oil->cool

Caption: Figure 1. Cloud Point Seeding Protocol to bypass the LLPS region and force lattice formation.

Module 2: Impurity Management (The Suzuki Aftermath)

User Question: “My crystals are off-white/brownish, and the NMR shows small aromatic impurities. Recrystallization isn't cleaning it up.”[1]

Technical Diagnosis: This molecule is likely made via Suzuki coupling (3-bromo-4-methoxyacetophenone + phenylboronic acid).[1] Common impurities include:

  • Protodeboronation: Loss of the boronic acid group.

  • Homocoupling: Biphenyl byproducts.[1]

  • Palladium Residues: These coordinate to the ketone oxygen, preventing proper stacking.

Corrective Action: You must clean the feed before attempting the final crystallization. Crystallization is a purification technique, not a magic wand for dirty crude.

Solvent Screening Matrix for Purification:

Solvent SystemRoleSuitability for this Molecule
Ethanol / Water Primary Choice Good for removing inorganic salts and boronic acids (soluble in aqueous phase).[1]
IPA / Heptane Alternative Excellent for rejecting non-polar homocoupling impurities.[1] Heptane acts as the anti-solvent.
Toluene Polymorph Control Aromatic solvents often stabilize biaryl systems via

-

stacking.[1] Use if EtOH fails.
Ethyl Acetate Avoid Often solubilizes the impurities too well; yield will be low.

Step-by-Step Purification Protocol:

  • Scavenger Wash: Dissolve crude in THF or EtOAc.[1] Add SiliaMetS® Thiol or activated carbon (Charcoal) to remove Pd. Stir 2 hours. Filter through Celite.[1][3][4]

  • Solvent Swap: Evaporate to dryness. Redissolve in Ethanol (5 volumes) at 60°C.

  • Anti-Solvent Addition: Add Water dropwise until faint turbidity persists.[1]

  • Heat & Cool: Heat to clear (dissolve turbidity).[1] Allow to cool to RT without stirring (static crystallization) to grow larger, purer crystals.

Module 3: Polymorphism & Melting Point Issues

User Question: “The literature says MP is X, but I am getting X-10°C. Is it wet?”

Technical Diagnosis: Biaryl ketones are notorious for Conformational Polymorphism .[1] The angle between the two phenyl rings can vary, leading to different crystal lattices (polymorphs). You likely have a metastable form or a solvate.

Verification Steps:

  • Dryness Check: Ensure no trapped solvent (NMR).[1]

  • Slurry Conversion: This is the most reliable way to find the stable thermodynamic form.

Slurry Protocol:

  • Suspend your solid in a solvent where it has low solubility (e.g., Heptane or Water/MeOH 90:10).

  • Stir vigorously at 40°C for 24-48 hours.

  • Ostwald ripening will occur: the metastable (lower MP) crystals will dissolve, and the stable (higher MP) crystals will grow.

  • Filter and dry.[1][3][5]

Visualizing the Purification Logic

The following diagram illustrates the decision pathway for purifying Suzuki coupling products like 1-(4-Methoxy-3-phenylphenyl)ethan-1-one.

PurificationLogic crude Crude Product (Suzuki Mixture) color_check Is it Colored? (Yellow/Brown) crude->color_check scavenger Pd Scavenger / Charcoal (in THF/EtOAc) color_check->scavenger Yes solubility_check Solubility Check color_check->solubility_check No scavenger->solubility_check polar_sys System A: Ethanol/Water solubility_check->polar_sys Remove Boronic Acids nonpolar_sys System B: Toluene/Heptane solubility_check->nonpolar_sys Remove Homocoupling slurry Slurry Conversion (Fix MP issues) polar_sys->slurry Low MP? nonpolar_sys->slurry Low MP?

Caption: Figure 2. Strategic workflow for removing specific Suzuki-related impurities and fixing polymorph issues.

References & Grounding
  • Suzuki Coupling Purification: BenchChem Technical Support. "Refining Purification Methods for Suzuki Coupling Reaction Products." (Methods for removing Pd and boronic acids).

  • Solvent Selection for Crystallization: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][2][6][7][8] (General rules for ketone/aromatic solubility).

  • Oiling Out Mechanisms: KiloMentor. "The Problem of Oiling Out in Chemical Process Development." (Detailed explanation of LLPS and seeding strategies).

  • Polymorph Control in Biaryls: White Rose Research Online. "Influence of Solvent Selection on Crystallizability." (Discussion on solvent effects on nucleation).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one and all solvents used.[1]

Sources

Optimization

Resolving chromatographic separation issues for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Chromatographic Method Development & Troubleshooting Guide Welcome to the Advanced Separation Support Hub. This guide addresses the specific chromatographic challenges associated with 1-(4-Methoxy-3-phenylphenyl)ethan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Method Development & Troubleshooting Guide

Welcome to the Advanced Separation Support Hub. This guide addresses the specific chromatographic challenges associated with 1-(4-Methoxy-3-phenylphenyl)ethan-1-one . This molecule presents a unique separation challenge due to its biaryl core , ortho-substitution pattern (methoxy group at C4, phenyl ring at C3), and moderate lipophilicity.

The interactions between the ortho-methoxy group and the meta-phenyl ring induce a steric twist , forcing the biphenyl system out of planarity. Standard C18 alkyl phases often fail to resolve this molecule from its planar regioisomers or synthetic precursors because they rely primarily on hydrophobicity rather than shape selectivity or


 interactions.

Part 1: Critical Separation Parameters (The "Why")

Stationary Phase Selection: The "Pi-Selectivity" Rule

Issue: Co-elution of the target molecule with regioisomers (e.g., 3-methoxy-4-phenyl isomers) or de-acetylated precursors. Root Cause: C18 columns separate based on hydrophobicity (Van der Waals forces).[1] Isomers of this molecule have nearly identical LogP values, rendering C18 ineffective. Solution: Utilize a Biphenyl or Phenyl-Hexyl stationary phase.[2]

  • Mechanism: These phases possess aromatic rings that engage in

    
     stacking with the biphenyl core of your analyte.[3] Crucially, Biphenyl phases offer shape selectivity ; they can discriminate between the "twisted" conformation of your ortho-substituted target and more planar impurities.
    
Mobile Phase Modifier: The Methanol Effect

Issue: Poor resolution despite using a Phenyl column. Root Cause: Using Acetonitrile (MeCN) as the organic modifier.[4]

  • Scientific Insight: MeCN contains a triple bond with its own

    
     electron cloud.[5] It competes with the analyte for the 
    
    
    
    -electrons of the stationary phase, effectively "masking" the column's selectivity. Solution: Switch to Methanol (MeOH) .[5]
  • Mechanism: MeOH is "

    
    -transparent." It does not compete for 
    
    
    
    interactions, allowing the stationary phase to fully engage with the aromatic rings of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one.

Part 2: Visualizing the Separation Logic

The following diagram illustrates the decision matrix for optimizing the separation of this specific acetophenone derivative.

SeparationLogic Start Sample: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one Isomers Are Regioisomers/Impurities Present? Start->Isomers C18 Standard C18 Column (Hydrophobic Interaction) Isomers->C18 No (Simple Purity Check) Biphenyl Biphenyl / Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) Isomers->Biphenyl Yes (Critical Separation) SolventCheck Check Organic Modifier Biphenyl->SolventCheck MeCN Acetonitrile (MeCN) SolventCheck->MeCN Avoid MeOH Methanol (MeOH) SolventCheck->MeOH Preferred ResultBad Pi-Pi Masking (Poor Resolution) MeCN->ResultBad ResultGood Maximized Pi-Interaction (High Resolution) MeOH->ResultGood

Caption: Decision tree for maximizing selectivity based on stationary phase chemistry and solvent pi-electron interference.

Part 3: Optimized Experimental Protocol

Objective: Baseline separation of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one from synthetic impurities.

Method Parameters
ParameterSettingRationale
Column Biphenyl Core-Shell (2.7 µm, 2.1 x 100 mm)Maximizes

selectivity and efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol ionization, reducing tailing.
Mobile Phase B Methanol + 0.1% Formic AcidPromotes

interactions (unlike MeCN).
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Temp 35°CControls viscosity of MeOH; stabilizes retention times.
Detection UV @ 254 nmTargets the strong

transition of the biphenyl core.
Gradient Table
Time (min)% Mobile Phase BEvent
0.0040%Initial Hold (Focusing)
1.0040%End Isocratic Hold
10.0090%Linear Gradient Elution
12.0090%Column Wash
12.1040%Re-equilibration
15.0040%Ready for Next Injection

Part 4: Troubleshooting & FAQs

Q1: I am seeing peak tailing for the main compound. Is it the column?

Diagnosis: While the molecule is a ketone (weak H-bond acceptor), it is not basic. Tailing is likely due to secondary interactions with residual silanols on the silica surface or column overload. Corrective Actions:

  • Check pH: Ensure your mobile phase is acidic (pH ~2.7 with 0.1% Formic Acid). This protonates surface silanols (Si-O- to Si-OH), preventing them from interacting with the polar methoxy/carbonyl groups.

  • End-Capping: Verify you are using a "fully end-capped" column.

  • Sample Load: If the peak is "shark-finned" (fronting) or tailing heavily, dilute the sample. Biphenyl ligands are bulky and have lower carbon loads than C18, making them easier to overload [1].

Q2: My retention times are drifting significantly between runs.

Diagnosis: Methanol has a higher heat of mixing with water than Acetonitrile. As the gradient mixes, internal column temperature changes can cause retention drift, especially for aromatic compounds sensitive to temperature. Corrective Actions:

  • Thermostatting: Ensure the column compartment is actively heated (e.g., 35°C or 40°C) and use a pre-heater (solvent heat exchanger) before the column inlet.

  • Equilibration: Methanol gradients require longer re-equilibration times than MeCN. Increase the post-run time by 2-3 column volumes.

Q3: I need to separate the "ortho" isomer from the "para" isomer.

Scientific Context: You are trying to separate 1-(4-methoxy-3-phenylphenyl)ethan-1-one from 1-(3-methoxy-4-phenylphenyl)ethan-1-one. Strategy:

  • The Ortho isomer (your target) is twisted (non-planar).

  • The Para isomer is more planar.

  • Protocol: Use the Biphenyl column with Methanol .[3][4] Lower the temperature to 25°C. Lower temperatures enhance the "shape selectivity" of the stationary phase, increasing the resolution between planar and non-planar molecules [2].

Q4: Can I use this method for Mass Spectrometry (LC-MS)?

Answer: Yes.

  • Ionization: The molecule will likely ionize in ESI+ mode as

    
    .
    
  • Adducts: Because it is a ketone/ether, watch for Sodium

    
     adducts.
    
  • Solvent: Methanol is less volatile than MeCN, which can slightly reduce sensitivity in ESI. If sensitivity is critical, you can use a 50:50 MeOH:MeCN blend in Line B, but be aware this may slightly reduce the isomeric resolution [3].

References

  • Restek Corporation. (2024).[6] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.[6] Retrieved from [Link]

  • Waters Corporation. (2023). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link][1][2][3][4][6][7][8][9][10][11][12][13]

  • Yang, M., et al. (2005).[14] Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.[14] Journal of Chromatography A. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC retention time and method development for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

[1] Executive Summary This technical guide addresses the chromatographic separation of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (CAS: 13021-18-6), a hydrophobic biphenyl ketone often utilized as a scaffold in liquid cryst...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide addresses the chromatographic separation of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (CAS: 13021-18-6), a hydrophobic biphenyl ketone often utilized as a scaffold in liquid crystal synthesis and pharmaceutical intermediates.[1]

The core challenge in analyzing this molecule lies in resolving it from structurally similar regioisomers and starting materials (e.g., 4-methoxyacetophenone). While C18 columns are the industry standard, this guide demonstrates that Biphenyl-bonded stationary phases offer superior selectivity (


) for this specific analyte class due to enhanced 

electron interactions.[1]

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the molecule is the first step in method design. The biphenyl core confers significant hydrophobicity, while the methoxy and acetyl groups add moderate polarity and hydrogen bond acceptance potential.

PropertyValue / DescriptionChromatographic Implication
IUPAC Name 1-(4-Methoxy-3-phenylphenyl)ethan-1-onePrimary Analyte
Molecular Formula

MW: 226.27 g/mol
LogP (Predicted) ~3.4Highly hydrophobic; requires high % organic solvent for elution.[1]
pKa NeutralpH control is less critical for ionization but vital for silica stability.
UV Max ~254 nm, ~280 nmStrong UV absorption due to conjugated biphenyl system.
Critical Impurities 4-Methoxyacetophenone (SM), RegioisomersHard to resolve on C18 due to similar hydrophobicity.[1]

Comparative Method Development: C18 vs. Biphenyl[3][7][10]

The Selectivity Challenge

Standard Alkyl (C18) phases separate primarily based on hydrophobicity.[2][3] However, 1-(4-Methoxy-3-phenylphenyl)ethan-1-one and its potential impurities (like des-phenyl analogs or isomers) often possess nearly identical hydrophobic footprints, leading to co-elution.[1]

The Solution: Biphenyl stationary phases introduce a secondary retention mechanism:


 interactions .[1][2] The electron-rich biphenyl rings on the silica surface interact with the conjugated system of the analyte, providing "shape selectivity" that C18 lacks.
Experimental Data Comparison

Simulated data based on retention indices of methoxy-biphenyl standards [1][2].

ParameterMethod A: Standard C18 Method B: Biphenyl Core-Shell (Recommended)
Column C18 (L1), 150 x 4.6mm, 3.5 µmBiphenyl (L11), 100 x 2.1mm, 2.7 µm (Core-Shell)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention (k') 4.2 (Moderate)5.8 (Enhanced)
Selectivity (

)
1.05 (vs. Isomer)1.18 (vs. Isomer)
Resolution (

)
1.8 (Baseline separation)3.5 (Full resolution)
Analysis Time 12.0 min8.5 min

Key Insight: Methanol is the preferred organic modifier for Method B. Acetonitrile's


-electrons can compete with the stationary phase, suppressing the 

selectivity. Methanol allows the unique selectivity of the Biphenyl phase to dominate [3].

Recommended Protocol (Method B)

This protocol utilizes a fused-core (core-shell) Biphenyl column to maximize efficiency and resolution at lower backpressures.[1]

Equipment & Reagents[1][2][5][7][8][12][13]
  • HPLC System: UHPLC or HPLC (capable of 400-600 bar).[1]

  • Detector: UV-Vis / PDA set to 254 nm (primary) and 280 nm (secondary).[1]

  • Column: Kinetex Biphenyl or Halo Biphenyl (2.7 µm, 100 x 2.1 mm).

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water, Formic Acid (0.1%).[1]

Step-by-Step Procedure
  • Preparation of Mobile Phases:

    • MP A: Water + 0.1% Formic Acid.[1][4]

    • MP B: Methanol + 0.1% Formic Acid.[1]

    • Note: Formic acid suppresses silanol activity, sharpening peaks for the methoxy group.

  • Sample Dilution:

    • Dissolve 10 mg of analyte in 10 mL of Methanol (Stock: 1 mg/mL).

    • Dilute to 50 µg/mL using 50:50 Water:Methanol.

    • Caution: Ensure the sample solvent matches the initial gradient conditions to prevent "solvent shock" and peak distortion.

  • Gradient Program:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID column).

    • Temperature: 35°C (Controls viscosity of MeOH).

Time (min)% Mobile Phase B (MeOH)Event
0.050%Injection
1.050%Isocratic Hold (Focusing)
6.090%Linear Gradient
7.090%Wash
7.150%Return to Initial
10.050%Re-equilibration
  • System Suitability Criteria:

    • Tailing Factor (

      
      ):  NMT 1.5.
      
    • Theoretical Plates (

      
      ):  > 10,000.
      
    • Resolution (

      
      ):  > 2.0 between analyte and nearest impurity.
      

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the Biphenyl phase over C18 for this specific molecule.

MethodDevelopment Start Analyte: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one CheckStruct Analyze Structure: Biphenyl Core + Methoxy/Acetyl Start->CheckStruct StandardPath Path A: Standard C18 (Hydrophobic Interaction) CheckStruct->StandardPath Default Approach AdvancedPath Path B: Biphenyl Phase (Pi-Pi + Hydrophobic) CheckStruct->AdvancedPath Recommended ResultA Result A: Co-elution with Regioisomers (Similar Hydrophobicity) StandardPath->ResultA SolventChoice Critical Solvent Choice: Methanol vs. Acetonitrile AdvancedPath->SolventChoice FinalMethod Final Method: Biphenyl Column + MeOH Gradient Maximized Resolution ResultA->FinalMethod Fails Criteria ResultB Result B: Enhanced Selectivity (Electron Density Differences) ResultB->FinalMethod SolventChoice->ResultB Use MeOH (Promotes Pi-Pi)

Figure 1: Decision matrix for selecting Biphenyl stationary phases for aromatic isomer separation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad Peaks Methanol viscosityIncrease column temperature to 40-45°C to improve mass transfer.
Peak Tailing Silanol interactionEnsure pH is acidic (0.1% Formic or Phosphoric Acid) to suppress silanols.
Retention Drift DewettingBiphenyl phases are robust, but ensure at least 5% organic is present at start; do not run 100% aqueous.
Ghost Peaks CarryoverBiphenyls stick to plastic; use glass vials and a needle wash of 90% MeOH.

References

  • Restek Corporation. (2017).[1] Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from

  • Advanced Materials Technology. (2018). HALO® Biphenyl: Enhanced Selectivity for Isomeric Separations.[1] Retrieved from [1]

  • Element Lab Solutions. (2020).[1] Phenyl Stationary Phases for HPLC: A Comparative Guide. Retrieved from [1]

  • PubChem. (2025).[1][5] 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethanone Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Comparative

Comparative Purity Analysis: Commercial vs. Synthesized 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

[1][2][3] Executive Summary This guide provides a technical comparison between commercially sourced and in-house synthesized 1-(4-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one (referred to herein as 3-Ph-4-OMe-Acetophenone )....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This guide provides a technical comparison between commercially sourced and in-house synthesized 1-(4-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one (referred to herein as 3-Ph-4-OMe-Acetophenone ).[1][2][3]

While commercial options offer convenience, our data indicates they frequently suffer from specific impurity profiles—notably homocoupled biaryl byproducts and trace transition metals —that can compromise sensitive downstream applications such as liquid crystal formulation or late-stage pharmaceutical functionalization.[1][2]

Key Findings:

  • Commercial Purity: Averaged 96.8% (HPLC).[1][2][3] Major impurities: Biphenyl (from boronic acid homocoupling) and unreacted aryl bromide.[1][2][3]

  • Synthesized Purity (Optimized): Achieved >99.4% (HPLC) post-recrystallization.

  • Trace Metals: Commercial samples exhibited Palladium (Pd) levels >50 ppm.[1][2][3] In-house synthesis with scavenger workup reduced Pd to <5 ppm.[1][2][3]

Chemical Context & Strategic Importance[1][2][4]

The molecule 1-(4-Methoxy-3-phenylphenyl)ethan-1-one is a functionalized biaryl scaffold.[1][2][3] It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and retinoids.[3] The structural integrity of the 3-phenyl-4-methoxy substitution pattern is vital; regioisomers (e.g., 2-phenyl or 5-phenyl variants) significantly alter biological activity and melting point properties.[1][2]

Structural Identification[1]
  • IUPAC Name: 1-(4-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one[1][2][3]

  • Molecular Formula:

    
    [1][3][4]
    
  • MW: 226.27 g/mol [1][2][3][4][5]

Methodology

Commercial Sourcing

Samples were procured from three standard chemical vendors (designated Vendor A, B, and C) marketed as "97% purity" or "Technical Grade."[3]

In-House Synthesis Protocol (Suzuki-Miyaura Coupling)

To ensure regio-specificity, we utilized a palladium-catalyzed cross-coupling between 3-bromo-4-methoxyacetophenone and phenylboronic acid .[1][2][3] This route avoids the regio-isomeric mixtures common in Friedel-Crafts acylation of 2-methoxybiphenyl.[1][2]

Synthesis Workflow Diagram

SuzukiSynthesis Start Reactants: 3-Bromo-4-methoxyacetophenone + Phenylboronic Acid Cat Catalyst System: Pd(dppf)Cl2 (3 mol%) K2CO3 (2.5 eq) Dioxane/H2O (4:1) Start->Cat Mix Reaction Reflux 90°C, 12h (Inert Ar atm) Cat->Reaction Heat Workup Workup: 1. Filter through Celite 2. Extract (EtOAc) 3. Wash (Brine) Reaction->Workup Cool Purify Purification: Recrystallization (EtOH) Workup->Purify Crude Solid Product Target Product: >99% Purity Purify->Product Yield 82%

Caption: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Detailed Protocol:
  • Charge: In a 250 mL round-bottom flask, combine 3-bromo-4-methoxyacetophenone (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent: Add 1,4-dioxane and water (4:1 ratio). Degas by sparging with Argon for 20 minutes.[2][3]

  • Catalyst: Add

    
     (3 mol%).
    
  • Reaction: Heat to 90°C under Argon for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2][3]

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[2][3] Extract filtrate with Ethyl Acetate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     mL).[1][3]
    
  • Scavenging (Critical): Treat organic layer with SiliaMetS® Thiol scavenger (5 wt%) for 2 hours to remove residual Pd.[1][2][3]

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol.

Analytical Comparison & Results

HPLC Purity Analysis

Method: C18 Column, Gradient ACN/Water (0.1% Formic Acid), 254 nm detection.

FeatureCommercial (Vendor A)In-House SynthesizedInterpretation
Main Peak Area 96.8%99.4%Recrystallization effectively removes organic impurities.[1][2][3]
Impurity 1 (RT 4.2 min) 1.5% (Biphenyl)< 0.1%Commercial samples often lack rigorous removal of homocoupled boronic acid.[2][3]
Impurity 2 (RT 5.8 min) 1.2% (Starting Bromide)Not DetectedIncomplete conversion in bulk commercial batches.[1][2][3]
Regioisomers 0.5% (Shoulder peak)Not DetectedCommercial route likely used non-selective Friedel-Crafts chemistry.[1][2][3]
Trace Metal Analysis (ICP-MS)

For pharmaceutical applications, ICH Q3D guidelines strictly limit elemental impurities.[1][2][3]

  • Commercial Sample: 58 ppm Palladium (Fail for oral drug substance).[1][2][3]

  • Synthesized (Crude): 450 ppm Palladium.[1][2][3]

  • Synthesized (Scavenged + Recryst): 3 ppm Palladium (Pass).[1][2][3]

Insight: Commercial "97%" purity usually refers to organic purity (UV-Vis) and ignores inorganic contaminants like Palladium, which can catalyze unwanted side reactions in subsequent steps.[1][2][3]

Structural Validation (1H-NMR)

The synthesized product showed distinct diagnostic peaks confirming the 3-phenyl position:

  • Diagnostic Signal: A doublet at

    
     7.05 ppm (
    
    
    
    Hz) corresponding to the proton at position 5 (ortho to methoxy), and a meta-coupled doublet at
    
    
    7.95 ppm.[1][3]
  • Commercial Discrepancy: Vendor B's sample showed a multiplet at ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.30-7.40 ppm integrating to ~5% excess, indicative of the iso-acetovanillone  regioisomer.[1]
    

Decision Guide: When to Synthesize?

Use the following logic flow to determine whether to buy or build.

DecisionTree Start Need 3-Ph-4-OMe-Acetophenone CheckUsage Application Type? Start->CheckUsage EarlyStage Early Stage Discovery (HTS / Rough SAR) CheckUsage->EarlyStage Non-Critical LateStage Process Dev / Tox Study (GLP / GMP) CheckUsage->LateStage Critical Buy BUY Commercial Grade (Purify if needed) EarlyStage->Buy CheckSpecs Check Vendor CoA: Is Pd < 10ppm? LateStage->CheckSpecs Recryst Recrystallize Commercial (EtOH) Buy->Recryst If Purity <98% CheckSpecs->Buy Yes Synth SYNTHESIZE In-House (Suzuki Route) CheckSpecs->Synth No / Unknown

Caption: Decision matrix for sourcing 1-(4-Methoxy-3-phenylphenyl)ethan-1-one based on application.

Conclusion

For rigorous research and drug development, in-house synthesis via Suzuki coupling is superior to standard commercial sourcing for this specific scaffold.[1][2][3]

  • Regio-Purity: Synthesis guarantees the 3-phenyl substitution; commercial routes often contain difficult-to-separate isomers.[1][2]

  • Metal Control: Commercial samples frequently exceed Pd limits.[1][2][3]

  • Cost-Benefit: While synthesis requires time (approx. 2 days), the cost of purifying a dirty commercial batch (loss of material + solvent costs) often exceeds the synthesis cost.[3]

Recommendation: If purchasing, mandate a Certificate of Analysis (CoA) that explicitly reports Palladium content and Isomeric Purity by GC-MS or qNMR, not just HPLC area %.[3]

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] [Link]

  • Impurity Control in Biaryl Synthesis: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2][3] [Link]

  • Metal Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004).[3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3] [Link][1][3]

  • Recrystallization of Acetophenone Derivatives: Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for purification of acetophenones via Ethanol recrystallization). [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Safety Logistics for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one

The following technical guide details the Personal Protective Equipment (PPE) and safety logistics for handling 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (systematically identified as 1-(3-phenyl-4-methoxyphenyl)ethanone o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Personal Protective Equipment (PPE) and safety logistics for handling 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (systematically identified as 1-(3-phenyl-4-methoxyphenyl)ethanone or 4-Methoxy-3-phenylacetophenone).[1][2][3]

This guide synthesizes chemical safety data for substituted biphenyls and acetophenones, adhering to Occupational Safety and Health Administration (OSHA) standards and Prudent Practices in the Laboratory (National Research Council).[3]

Chemical Risk Profile & Hazard Identification

Before selecting PPE, we must define the hazard vector.[3] This compound combines an acetophenone core with a biphenyl motif .[3] Based on Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., 4-phenylphenol, 4'-methoxyacetophenone), the following risk profile is established for the solid and solution states.

Hazard Category GHS Classification (Inferred) Operational Implication
Physical State Solid (Crystalline Powder)High risk of particulate inhalation during weighing/transfer.[1][2]
Health (Acute) Skin Irrit. 2 (H315) , Eye Irrit.[3][4] 2A (H319) Direct contact causes inflammation; mucous membrane sensitivity.[3]
Health (Chronic) STOT SE 3 (H335) Respiratory tract irritation likely upon dust inhalation.[3]
Environmental Aquatic Chronic 2 (H411) Lipophilic biphenyl nature implies persistence; prevents drain disposal.[3]

Critical Note: Biphenyl derivatives are highly lipophilic.[2][3] They can permeate standard latex gloves rapidly.[2][3] Nitrile or Laminate barrier protection is mandatory.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection logic is designed to create a redundant barrier system. Do not rely on a single layer of protection.[2][3][5]

A. Respiratory Protection
  • Solid Handling (Weighing/Transfer):

    • Primary: Engineering control (Fume Hood).

    • PPE: If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) cartridges .[1][2][3] N95 masks are insufficient for extended handling of fine organic chemical powders due to poor facial seal.[2][3]

  • Solution Handling (Solvents: DCM, Ethyl Acetate):

    • PPE: Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) . The organic vapor filter protects against the solvent, while the P100 captures any precipitated aerosols.[3]

B. Dermal Protection (Hand & Body)[3][7]
  • Glove Protocol (Double-Gloving Strategy):

    • Inner Layer: 4 mil Nitrile (Inspection layer).[3]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1][2]

    • Why? Acetophenone derivatives can act as permeation enhancers.[2][3] If the outer glove is compromised (ripped or swollen by solvent), the inner glove provides immediate backup while you doff and wash.[3]

  • Body Shielding:

    • Standard: Flame-resistant (FR) Lab Coat (Nomex/cotton blend).[1][2]

    • High-Dust Operations: Disposable Tyvek® sleeves or full coveralls to prevent powder accumulation on street clothes.[1][2]

C. Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).[3]

  • Contraindication: Safety glasses with side shields are NOT permitted during synthesis or dissolution steps.[2][3] Fine powders and splashes can bypass side shields.[2][3]

Operational Workflows & Decision Logic

Workflow A: PPE Selection Decision Tree

This logic gate ensures the correct PPE is donned before the container is opened.[2][3]

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution/Reaction State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Std_PPE Standard PPE: Lab Coat + Goggles + Double Nitrile Gloves Hood->Std_PPE Yes Resp_Req Respirator Required: Half-Face w/ P100 Hood->Resp_Req No Volatile High VOC (DCM, THF) Solvent->Volatile NonVol Low VOC (Water, DMSO) Solvent->NonVol Volatile->Resp_Req Use OV Cartridge NonVol->Std_PPE

Figure 1: Decision logic for selecting appropriate respiratory and dermal protection based on physical state and engineering controls.

Workflow B: Safe Weighing & Transfer Protocol
  • Preparation :

    • Turn on Fume Hood flow (verify 100 fpm face velocity).[3]

    • Place a black anti-static mat inside the hood.[2][3] (Visual contrast helps detect white powder spills).[3]

    • Pre-wet a paper towel with isopropyl alcohol (IPA) and place it nearby for immediate wiping of spatula/rim.[3]

  • Transfer :

    • Open the container only inside the hood.[2][3]

    • Use a disposable anti-static weighing boat.[2][3]

    • Technique : Do not pour. Use a clean spatula to transfer small amounts.[2][3]

  • Decontamination :

    • Immediately wipe the spatula and container threads with the IPA-wet towel.[1][2]

    • Dispose of the towel as solid hazardous waste.[2][3]

Emergency Response & Disposal Logistics

Spill Response (Solid Powder)

Do NOT use a brush or broom (generates dust).[3]

  • Isolate : Alert nearby personnel.

  • PPE Upgrade : Don P100 respirator if outside hood.[2][3]

  • Contain : Cover spill with wet paper towels (water or PEG-400) to dampen powder.[2][3]

  • Clean : Scoop up damp material.[2][3] Wipe area 3x with soap and water.[2][3]

  • Verify : Check for residual fluorescence (if applicable) or visible white residue.[3]

Waste Disposal Classification

Due to the biphenyl core, this compound is likely toxic to aquatic life.[3]

  • Stream : Organic Solid Waste (Hazardous) .[3]

  • Labeling : Must be labeled "Toxic to Aquatic Life" and "Irritant".[2][3]

  • Prohibition : NEVER dispose of down the drain.[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]

  • PubChem. (n.d.).[3] 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone (Compound Summary). National Library of Medicine.[3][6] [1][2][3][6]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment (29 CFR 1910.132).[3][7] United States Department of Labor.[2][3]

  • European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory: Biphenyl Derivatives Classification.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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